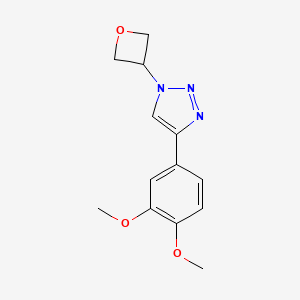
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions under mild conditions.
Introduction of the Oxetane Ring: The oxetane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)triazole involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and oxetane moiety may contribute to its binding affinity and selectivity for certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)imidazole: Similar structure but with an imidazole ring instead of a triazole ring.
4-(3,4-Dimethoxyphenyl)-1-(oxetan-3-yl)pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(oxetan-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-17-12-4-3-9(5-13(12)18-2)11-6-16(15-14-11)10-7-19-8-10/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMYCAXMKMHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=N2)C3COC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]ethyl]methanesulfonamide](/img/structure/B7416768.png)
![2-[[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7416771.png)
![2-[(4-Cyclobutyltriazol-1-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7416777.png)
![5-fluoro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]-1-benzofuran-7-carboxamide](/img/structure/B7416786.png)
![N-[2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]ethyl]acetamide](/img/structure/B7416789.png)
![[1-[(1R)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methanol](/img/structure/B7416793.png)
![3-[1-(2,3-Difluorophenyl)triazol-4-yl]-2,2-dimethylpropan-1-ol](/img/structure/B7416801.png)
![(2R,6S)-2,6-dimethyl-4-[[1-(oxetan-3-yl)triazol-4-yl]methyl]morpholine](/img/structure/B7416812.png)
![2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one](/img/structure/B7416821.png)
![N-[2-[1-(2,3-difluorophenyl)triazol-4-yl]ethyl]acetamide](/img/structure/B7416832.png)
![2,6-bis[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]pyrimidine-4-carboxamide](/img/structure/B7416834.png)
![N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]benzamide](/img/structure/B7416851.png)
![N-[[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7416861.png)
![5-Bromo-2-[[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]methyl]pyridin-3-ol](/img/structure/B7416863.png)
